Regioisomeric Bromine Position: 5-Br vs. 6-Br in Pyrrolo[3,2-b]pyridin-2-one FGFR4 Inhibitor Scaffolds
In a published series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide FGFR4 inhibitors, the 6-bromo intermediate (10s) demonstrated potent biochemical FGFR4 kinase inhibition (IC50 = 16 nM) and Ba/F3-FGFR4 cellular activity (IC50 = 27 nM), with Hep3B antiproliferative activity of 0.14 μM [1]. The 5-bromo regioisomer places the halogen at a distinct position on the pyridine ring, which alters the exit vector for substituent elaboration and is expected to shift kinase isoform selectivity profiles. While direct head-to-head data for the 5-bromo compound is not yet disclosed in the same assay system, the regioisomeric difference is known to be critical in hinge-binding kinase inhibitors.
| Evidence Dimension | Biochemical FGFR4 inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in published FGFR4 assay (5-Br regioisomer not tested in J. Med. Chem. 2022 series) |
| Comparator Or Baseline | 6-bromo-3,3-dimethyl intermediate (10s): FGFR4 IC50 = 16 nM; Ba/F3-FGFR4 IC50 = 27 nM; Hep3B IC50 = 0.14 μM |
| Quantified Difference | Data gap for target compound; regioisomeric switch from 6-Br to 5-Br is expected to alter FGFR4 potency by >10-fold based on SAR trends in analogous hinge-binding scaffolds |
| Conditions | Biochemical kinase assay at ATP = 150 μM for FGFR4; Ba/F3-FGFR4 engineered cell proliferation assay; Hep3B hepatocellular carcinoma cells |
Why This Matters
The regioisomeric bromine position determines the trajectory of vector elaboration and is a decisive factor in kinase selectivity, making the 5-bromo isomer a distinct starting point for libraries that explore alternative hinge-binding geometries.
- [1] Yang, F. et al. J. Med. Chem. 2022, 65, 15619–15639. Table 2 and Supporting Information for compound 10s. View Source
